molecular formula C11H14N2O B141306 1-Butylbenzimidazol-4-ol CAS No. 157587-56-9

1-Butylbenzimidazol-4-ol

Katalognummer B141306
CAS-Nummer: 157587-56-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: ZJMUBINEQIUUPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butylbenzimidazol-4-ol is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods and has been found to have significant applications in scientific research.

Wissenschaftliche Forschungsanwendungen

1-Butylbenzimidazol-4-ol has been found to have significant applications in scientific research. It has been used as a ligand in the synthesis of various metal complexes for catalytic reactions. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been used as a precursor for the synthesis of various bioactive compounds.

Wirkmechanismus

The mechanism of action of 1-Butylbenzimidazol-4-ol involves its ability to bind to metal ions. The compound contains a nitrogen and an oxygen atom in its structure, which allows it to coordinate with metal ions through the lone pair of electrons on the nitrogen atom. This coordination leads to the formation of metal complexes, which can then participate in various catalytic reactions.

Biochemische Und Physiologische Effekte

1-Butylbenzimidazol-4-ol has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is generally considered safe for use in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-Butylbenzimidazol-4-ol in laboratory experiments is its ability to coordinate with metal ions. This property allows it to be used as a ligand in the synthesis of various metal complexes for catalytic reactions. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions in biological systems. However, one of the limitations of using 1-Butylbenzimidazol-4-ol is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the use of 1-Butylbenzimidazol-4-ol in scientific research. One potential direction is the synthesis of new metal complexes for use in catalytic reactions. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, the compound could be used as a precursor for the synthesis of new bioactive compounds. Further research is needed to fully explore the potential applications of 1-Butylbenzimidazol-4-ol in scientific research.

Synthesemethoden

The synthesis of 1-Butylbenzimidazol-4-ol can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitrophenol with butylamine in the presence of a catalyst such as palladium on carbon. The reaction yields 1-Butylbenzimidazol-4-ol along with water and nitrogen gas. Another method involves the reaction of 4-hydroxybenzaldehyde with butylamine in the presence of a base such as sodium hydroxide. The reaction yields 1-Butylbenzimidazol-4-ol along with water and sodium chloride.

Eigenschaften

CAS-Nummer

157587-56-9

Produktname

1-Butylbenzimidazol-4-ol

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-butylbenzimidazol-4-ol

InChI

InChI=1S/C11H14N2O/c1-2-3-7-13-8-12-11-9(13)5-4-6-10(11)14/h4-6,8,14H,2-3,7H2,1H3

InChI-Schlüssel

ZJMUBINEQIUUPL-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1C=CC=C2O

Kanonische SMILES

CCCCN1C=NC2=C1C=CC=C2O

Synonyme

1H-Benzimidazol-4-ol,1-butyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.